Product packaging for Malachite Green-d5(Cat. No.:)

Malachite Green-d5

Cat. No.: B1152160
M. Wt: 369.94
Attention: For research use only. Not for human or veterinary use.
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Description

Malachite Green-d5 is a deuterium-labeled isotopologue of Malachite Green, specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses. With a molecular formula of C 23 H 25 ClN 2 and five deuterium atoms replacing protium at key positions, this stable isotope-labeled compound provides nearly identical chemical properties to the native analyte while exhibiting a distinct mass shift, enabling precise quantification and minimizing matrix effects in LC-MS/MS methodologies . This analytical standard is primarily applied in environmental monitoring and food safety research for the accurate detection and quantification of Malachite Green residues and its metabolite, Leucomalachite Green. The deuterated form is essential for compensating for analyte loss during sample preparation and ionization variability in the mass spectrometer source, thereby improving the accuracy, precision, and reliability of residue methods. Its high isotopic purity ensures minimal interference, allowing for robust and sensitive detection at trace levels in complex matrices such as fish tissue, water samples, and other biological materials. Researchers value this compound for its critical role in method development and validation, particularly in compliance with regulatory guidelines that often require isotope dilution mass spectrometry for confirmatory analysis. The compound is offered as a pure substance or in the form of derivatives like this compound picrate, characterized by a molecular weight of 562.59 g/mol . Safety and Handling: This product is classified as a Flammable Solid (Category 2) and as Acutely Toxic (Category 3) if swallowed, with hazard statements H228 and H301 . It must be handled with appropriate personal protective equipment, including face protection, gloves, and a flame-retardant antistatic lab coat. A full-face particle respirator (type N100 or P3) is recommended where dust may be formed. Store in a cool (4°C), well-ventilated place in a tightly closed container, away from heat and ignition sources . Disclaimer: this compound is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₂₃H₂₀D₅ClN₂

Molecular Weight

369.94

Synonyms

N-[4-[[4-(Dimethylamino)phenyl]phenyl-d5-methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium Chloride;  Aniline Green-d5;  Astra Malachite Green-d5;  Astra Malachite Green B-d5;  Astra Malachite Green BXX-d5;  Basic Green 4-d5;  Basonyl Green 830

Origin of Product

United States

Synthesis and Isotopic Labeling of Malachite Green D5 and Its Metabolites

Strategies for Deuterium (B1214612) Incorporation in Triphenylmethane (B1682552) Frameworks

The introduction of deuterium into the triphenylmethane structure of malachite green can be achieved through several synthetic strategies. These methods focus on incorporating deuterium atoms at specific, stable positions within the molecule to ensure the isotopic label is retained throughout analytical procedures.

Chemical Reduction Methods in Deuterated Solvents for Leuco Forms

One common approach involves the chemical reduction of malachite green to its leuco form in the presence of deuterated solvents. smolecule.com This method is particularly useful for synthesizing deuterated leucomalachite green. Reducing agents such as sodium dithionite (B78146) or zinc dust can be employed in this process. smolecule.com The use of a deuterated solvent ensures that deuterium is incorporated into the molecule during the reduction reaction.

Isotope Labeling during Precursor Synthesis

A more direct method for producing deuterated malachite green involves the use of isotopically labeled precursors during its synthesis. xml-journal.net For instance, deuterated N,N-dimethylaniline can be used as a key starting material. The synthesis of N,N-dimethylaniline-d11, which contains deuterium on both the methyl groups and the phenyl ring, can be achieved using deuterated methylating agents like iodomethane-d3 (B117434) (CD3I) or methanol-d4 (B120146) (CD3OD). This ensures that the resulting malachite green molecule carries the deuterium label from its inception. The condensation of such deuterated precursors with benzaldehyde (B42025) leads to the formation of the deuterated triphenylmethane backbone. nih.gov

Specific Deuteration of Phenyl Rings (e.g., pentadeuteriophenyl)

For targeted labeling, specific deuteration of one of the phenyl rings is a viable strategy. This results in a pentadeuteriophenyl group within the malachite green structure. lgcstandards.comlgcstandards.com This specific labeling is valuable for certain analytical applications where the fragmentation pattern in mass spectrometry can be precisely predicted and monitored. The synthesis of such compounds often involves multi-step procedures starting with a deuterated benzene (B151609) precursor.

Precursor Compounds and Reaction Pathways in Malachite Green-d5 Synthesis

The synthesis of this compound typically follows the established pathways for creating triphenylmethane dyes, but with the strategic introduction of deuterium-labeled reagents. The primary reaction involves the condensation of benzaldehyde with two equivalents of N,N-dimethylaniline. nih.gov To produce this compound, a deuterated form of one of the precursors is used.

The general reaction can be summarized as the condensation of benzaldehyde and N,N-dimethylaniline (or its deuterated analogue) in the presence of an acid catalyst, followed by oxidation of the resulting leuco form to the colored malachite green. nih.gov

Purification and Characterization of Stable Isotope-Labeled Products

Following synthesis, the isotopically labeled malachite green must be purified and rigorously characterized to confirm its chemical purity and isotopic enrichment.

Achieved Chemical Purity and Isotopic Abundance

High-performance liquid chromatography (HPLC) is a standard technique used to assess the chemical purity of the synthesized this compound. xml-journal.net Purity levels exceeding 95% are often achieved and required for use as an analytical standard. lgcstandards.com For some certified reference materials, purities are reported to be even higher. researchgate.net

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the successful incorporation of deuterium and to determine the isotopic abundance. xml-journal.net For instance, in the synthesis of D12-Malachite Green, the isotopic enrichment was found to be higher than 99.0 atom% D. xml-journal.net This high level of isotopic purity is essential for its function as a reliable internal standard in quantitative analysis. xml-journal.net The characterization data ensures that the labeled compound can be accurately distinguished from its non-labeled counterpart in complex sample matrices. smolecule.com

Production and Availability as Analytical Reference Materials

The synthesis of isotopically labeled this compound and its primary metabolite, Leucothis compound, is crucial for their role as internal standards in analytical testing. These labeled compounds are essential for the accurate quantification of their unlabeled counterparts in various matrices, particularly in food safety applications such as the monitoring of aquaculture products.

A general and versatile method for the synthesis of Malachite Green (MG), Leucomalachite Green (LMG), and their N-demethylated metabolites has been described. nih.gov This process typically involves the coupling of a benzophenone (B1666685) derivative, such as 4-(dimethylamino)benzophenone, with an aryllithium reagent derived from an appropriately substituted 4-bromoaniline (B143363) derivative, followed by treatment with an acid like hydrochloric acid in methanol (B129727). nih.gov For the production of this compound, where the five hydrogen atoms of the unsubstituted phenyl ring are replaced with deuterium, the synthesis would incorporate a deuterated starting material, such as deuterated benzaldehyde or by using deuterated benzene as a precursor in a multi-step synthesis.

The synthesis of the metabolite Leucothis compound often involves the chemical reduction of Malachite Green. smolecule.com This can be accomplished using reducing agents like sodium dithionite or zinc dust, with the isotopic labeling achieved through the use of deuterated solvents during the reaction. smolecule.com These specialized synthesis conditions ensure that deuterium is selectively incorporated into specific positions on the molecule. smolecule.com

Following synthesis, these isotopically labeled compounds undergo rigorous purification and characterization to be certified as analytical reference materials. Their availability is critical for laboratories conducting regulatory monitoring of banned veterinary drugs. For instance, the AOAC Official Method 2012.25 for the analysis of triphenylmethane dye residues in aquaculture products utilizes d5-Malachite Green (d5-MG) and d5-Leucomalachite Green (d5-LMG) as internal standards for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). fda.govresearchgate.net The use of these stable isotope-labeled standards allows for the correction of variations in sample preparation and instrument response, leading to more accurate and reliable quantification. smolecule.com

Several chemical and laboratory supply companies produce and distribute this compound and its metabolites as certified analytical reference materials, often produced under quality management systems like ISO 17034. bipm.org These standards are available in various salt forms, such as picrate, oxalate, or chloride, and are sold as neat materials or in solution.

Below is a table summarizing the availability of this compound and its related isotopically labeled reference materials from various commercial suppliers.

Product NameSupplierCatalogue No.CAS No.Molecular FormulaForm
This compound picrateLGC StandardsDRE-C146800101258668-21-1C₂₃D₅H₂₀N₂ · C₆H₂N₃O₇Neat
This compoundAxios ResearchAR-M01037N/AC₂₃H₂₀D₅N₂ClN/A
This compound Oxalate (~85%)ClinivexN/AN/AN/AN/A
This compound picrateMedchemExpressHY-134954S1258668-21-1C₂₉H₂₂D₅N₅O₇Neat
This compound picrateLabmix24SAF-33945-10MG1258668-21-1N/ANeat
This compound picrateSigma-Aldrich339451258668-21-1C₂₉D₅H₂₂N₅O₇Neat
Leuco this compoundAxios ResearchAR-M01039947601-82-3C₂₃H₂₁D₅N₂N/A
Leuco this compoundSigma-Aldrich34182947601-82-3C₆D₅CH[C₆H₄N(CH₃)₂]₂Neat

Advanced Analytical Methodologies Utilizing Malachite Green D5

Role as an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. Malachite Green-d5 is an ideal internal standard for the analysis of malachite green and leucomalachite green for several reasons. Its chemical and physical properties are nearly identical to those of the non-deuterated analytes, ensuring that it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native compounds by a mass spectrometer. This use of an isotopically labeled internal standard is a cornerstone of high-accuracy analytical methods. usda.govnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (malachite green). After allowing the internal standard to equilibrate with the sample matrix, the mixture is processed and analyzed by mass spectrometry.

The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. Since the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be calculated with a high degree of accuracy. This method effectively minimizes analytical challenges such as analyte instability and matrix suppression effects, which can significantly impact the accuracy of other quantification techniques. nih.gov The use of exact matching isotope dilution mass spectrometry, where the isotopic standard is chemically identical to the analyte, provides the highest level of accuracy. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most widely employed technique for the determination of malachite green and its metabolites in various matrices, including fish tissue and environmental samples. usda.govnih.govnih.govresearchgate.netsemanticscholar.org In this approach, this compound is added to the sample prior to extraction. scielo.br The sample extract is then injected into a liquid chromatograph, which separates the different components of the mixture. The separated components then enter a tandem mass spectrometer for detection and quantification. The use of this compound as an internal standard in LC-MS/MS methods corrects for both extraction losses and matrix-induced signal suppression or enhancement, thereby ensuring reliable and accurate quantification. usda.gov

In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation. It involves the selection of a specific precursor ion (an ion of the analyte of interest) in the first mass analyzer, its fragmentation in a collision cell, and the monitoring of a specific product ion in the second mass analyzer. The precursor-to-product ion transition is unique to the target analyte, providing a high degree of specificity.

For the analysis of malachite green and its deuterated internal standard, specific MRM transitions are optimized to achieve maximum sensitivity. lcms.cz The optimization process involves determining the most abundant and stable precursor and product ions, as well as the optimal collision energy to induce fragmentation. nih.govrsc.orgresearchgate.net The table below provides examples of optimized MRM transitions for Malachite Green and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Malachite Green329.1313.0
This compound334.1318.1

This table is interactive. You can sort and filter the data.

The separation of malachite green, leucomalachite green, and the internal standard from other matrix components is typically achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). researchgate.netsemanticscholar.orgscielo.br These techniques utilize a stationary phase, often a C18 column, and a mobile phase to separate compounds based on their physicochemical properties. usda.govscielo.br

The choice of mobile phase, which often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving good chromatographic resolution. scielo.brmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively separate the analytes of interest. scielo.br UHPLC systems, which use smaller particle size columns and higher pressures, offer faster analysis times and improved resolution compared to conventional HPLC. scielo.br

For the analysis of malachite green and its analogs by LC-MS, Electrospray Ionization (ESI) is a commonly used ionization source. nih.govcore.ac.uk ESI is a soft ionization technique that generates charged droplets from the liquid eluent of the chromatograph, which then desolvate to produce gas-phase ions of the analytes with minimal fragmentation. The positive ion mode is typically used for the analysis of malachite green, as it readily forms positively charged ions. nih.gov The optimization of ESI parameters, such as the electrospray voltage and gas temperatures, is essential for achieving maximum signal intensity and stability. nih.gov Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that has been successfully used for the analysis of malachite green and its metabolites. nih.gov

While LC-MS/MS is more prevalent, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the confirmatory analysis of leucomalachite green, the reduced form of malachite green. fao.orgnih.gov In this method, the non-volatile leucomalachite green must first be derivatized to make it suitable for GC analysis. This compound is not directly used in its colored form in GC-MS but its reduced form, Leucothis compound, serves as an appropriate internal standard. sigmaaldrich.com The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where specific diagnostic ions of leucomalachite green and its deuterated internal standard are monitored to confirm their presence in a sample. nih.gov

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Method Development and Validation for Trace Analysis

The development of robust and validated analytical methods is paramount for the accurate quantification of trace levels of Malachite Green (MG) and its primary metabolite, Leucomalachite Green (LMG). This compound (MG-d5), an isotopically labeled analog of MG, serves as an ideal internal standard in these methodologies. sigmaaldrich.com Its use is critical for correcting analyte losses during sample preparation and compensating for matrix effects during instrumental analysis, thereby enhancing the accuracy and reliability of the results. usda.govsciex.com

Extraction Procedures (e.g., QuEChERS, Solid-Phase Extraction)

Effective extraction is the first crucial step in isolating Malachite Green and its metabolites from complex matrices like fish tissue, shrimp, and water samples. researchgate.netresearchgate.net this compound is typically added to the sample at the beginning of the extraction process to mimic the behavior of the native analyte through all subsequent steps. scielo.br

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modified QuEChERS approach is frequently employed for the extraction of triphenylmethane (B1682552) dyes from food samples. scielo.brresearchgate.net The general procedure involves homogenizing the sample (e.g., 2 grams of fish tissue) and then adding an extraction solvent, typically acetonitrile (ACN), often containing an acid like 1% formic or acetic acid to ensure the analytes are in a stable, protonated form. researchgate.netscielo.brresearchgate.net An antioxidant such as ascorbic acid may also be added to prevent the degradation of the dyes. scielo.brunitedchem.com Following the addition of the solvent and the MG-d5 internal standard, partitioning salts, most commonly anhydrous magnesium sulfate, are added to induce phase separation and drive the analytes into the ACN layer. usda.govscielo.br The mixture is then vortexed and centrifuged. The resulting supernatant (the ACN layer) can be further cleaned or directly prepared for analysis. usda.gov

Solid-Phase Extraction (SPE): SPE is another widely used technique for the cleanup and pre-concentration of Malachite Green from sample extracts. unitedchem.comspkx.net.cn After an initial liquid extraction, the supernatant is passed through an SPE cartridge. For cationic dyes like Malachite Green, strong cation-exchange (SCX) cartridges are effective. researchgate.net The process involves several steps:

Conditioning: The cartridge is prepared by passing methanol and then ultrapure water or a buffer solution through it. unitedchem.com

Loading: The sample extract is loaded onto the cartridge, where the analytes of interest are retained by the sorbent.

Washing: The cartridge is washed with solutions like 0.1% formic acid and methanol to remove interfering compounds while the analytes remain bound. unitedchem.com

Elution: The analytes, including MG and MG-d5, are eluted from the cartridge using a specific solvent, such as a mixture of methanol with 1% triethylamine (B128534) (TEA) and 0.5% formic acid. unitedchem.com

Magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles has also emerged as a rapid and efficient alternative for concentrating MG from water samples. rsc.org

Evaluation of Recovery, Precision, and Detection Capabilities

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose. Key validation parameters include recovery, precision, and detection capability, which are rigorously assessed using internal standards like this compound. researchgate.net

Recovery: Recovery studies measure the efficiency of the extraction process. This is determined by comparing the amount of analyte measured in a sample spiked before extraction to the amount measured in a sample spiked after extraction. The use of MG-d5 helps to provide a corrected recovery value for the native analyte. Studies have demonstrated excellent recovery rates for MG and LMG in various matrices when using deuterated internal standards. For instance, in shrimp, recovery values for MG and LMG at a 2.0 µg/kg fortification level were reported to be 69% and 80.3%, respectively. researchgate.net In fish samples, accuracy values (a measure of recovery) have been shown to range between 95% and 107%. researchgate.net

Precision: Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). For trace analysis of MG, RSD values are generally expected to be low, indicating good method reproducibility. Validation studies have reported precision values lower than 11.2% for the analysis of MG and LMG in fish. researchgate.net Intra-day precision for MG in water samples has been documented at 2.1%. researchgate.net

Detection Capabilities: For banned substances like Malachite Green, regulatory bodies define performance limits for analytical methods.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov Methods utilizing MG-d5 have achieved LODs as low as 0.004 ng/mL in water. researchgate.net

Decision Limit (CCα) and Detection Capability (CCβ): In accordance with European Commission Decision 2002/657/EC, these parameters are used for the validation of methods for banned substances. researchgate.net CCα is the limit at and above which it can be concluded with a certain statistical certainty that a sample is non-compliant. CCβ is the smallest content of the substance that may be detected, identified, and/or quantified in a sample with a specific statistical certainty. Validated methods have reported CCα values for MG and LMG in fish and shrimp at 0.164 µg/kg and 0.161 µg/kg, respectively, with corresponding CCβ values of 0.222 µg/kg and 0.218 µg/kg. researchgate.net

Table 1: Method Validation Parameters for Malachite Green Analysis Using Deuterated Internal Standards
ParameterMatrixValueReference
Accuracy (Recovery)Fish95 - 107% researchgate.net
Recovery (MG)Shrimp (at 2.0 µg/kg)69% researchgate.net
Recovery (LMG)Shrimp (at 2.0 µg/kg)80.3% researchgate.net
Precision (RSD)Fish< 11.2% researchgate.net
Precision (Intra-day RSD)Water2.1% researchgate.net
LODWater0.004 ng/mL researchgate.net
CCα (MG)Fish/Shrimp0.164 µg/kg researchgate.net
CCβ (MG)Fish/Shrimp0.222 µg/kg researchgate.net

Spectroscopic and Spectrometric Characterization as an Analytical Tool

Spectroscopic and spectrometric techniques are indispensable for both the quantification and structural elucidation of Malachite Green and its transformation products. This compound plays a crucial role as an internal standard, particularly in mass spectrometry-based methods, ensuring accurate quantification.

Ultraviolet-Visible Spectroscopy (UV-Vis) in Kinetic Studies

UV-Vis spectroscopy is a fundamental tool for studying the kinetics of Malachite Green degradation. nih.gov The intense green color of MG is due to its strong absorption of light in the visible region, with a characteristic maximum absorbance (λmax) at approximately 617-621 nm. asianpubs.orgmdpi.com The degradation of MG can be monitored by measuring the decrease in absorbance at this wavelength over time. asianpubs.org

Kinetic studies often investigate the effects of various parameters, such as pH, temperature, and the concentration of oxidizing agents (e.g., in Fenton or photo-Fenton processes), on the degradation rate. nih.govasianpubs.org The experiments are typically conducted under pseudo-first-order conditions, and the rate constant (k) can be determined from the linear plot of ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t. mdpi.com For example, in the UV/H₂O₂ degradation process, the observed rate constant (k_obs) for MG degradation was found to be 0.0873 min⁻¹ at pH 6.0. nih.gov While UV-Vis spectroscopy directly tracks the disappearance of the MG chromophore, this compound would be used in parallel LC-MS/MS analyses to accurately quantify the initial concentration and the remaining amounts of MG at different time points, especially in complex reaction mixtures.

Table 2: Kinetic Data for Malachite Green Degradation Monitored by UV-Vis Spectroscopy
Degradation ProcessParameterConditionValueReference
UV/H₂O₂Degradation %60 min, pH 6.0, 10 mM H₂O₂100% nih.gov
UV/H₂O₂/Fe²⁺Degradation %30 min, pH 3.0, 10 mM H₂O₂, 2.5 mg/L Fe²⁺100% nih.gov
UV/H₂O₂Rate Constant (k_obs)pH 6.00.0873 min⁻¹ nih.gov
UV/H₂O₂Rate Constant (k_obs)pH 3.00.0690 min⁻¹ nih.gov
Alkaline Fading (with β-Cyclodextrin)Rate Constant (k_w)25 °C1.47 mol⁻¹s⁻¹ mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Product Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule and is used to characterize the degradation products of Malachite Green. researchgate.net The FTIR spectrum of MG shows characteristic peaks corresponding to its molecular structure. For instance, peaks in the range of 1500-600 cm⁻¹ are associated with the fingerprint region for aromatic rings, including monosubstituted and para-disubstituted benzene (B151609) rings. researchgate.net

During degradation, the structure of MG is altered, leading to the formation of various metabolites. These changes are reflected in the FTIR spectrum. For example, the disappearance of peaks associated with the triphenylmethane structure and the appearance of new peaks, such as those for carbonyl groups (C=O) around 1650 cm⁻¹ (representing aromatic ketones) or hydroxyl (-OH) groups, can indicate the breakdown of the parent compound. researchgate.net By comparing the FTIR spectra of samples taken at different stages of degradation with the spectrum of the original compound, researchers can gain insights into the degradation pathway. This compound can serve as a reference standard to confirm the identity of the parent compound in complex mixtures before and during degradation experiments.

Table 3: Characteristic FTIR Peaks for Malachite Green and its Degradation Products
Wavenumber (cm⁻¹)AssignmentSignificanceReference
~1650C=O stretch (Aromatic ketones)Indicates formation of ketone-containing degradation products. researchgate.net
1500-600Fingerprint Region (Aromatic Rings)Characteristic of the benzene rings in the MG structure. Changes indicate ring cleavage or substitution. researchgate.net
~723-725C-H out-of-plane bending (Aromatic)Relates to the substitution pattern on the aromatic rings. researchgate.net
400-2900-OH, -NH, -C-H groupsBroad region indicating presence of various functional groups in the parent compound and metabolites. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) Applications in Detection

SERS is an ultra-sensitive analytical technique capable of detecting molecules at extremely low concentrations, making it highly suitable for the trace analysis of Malachite Green. mdpi.comnih.gov The technique relies on the massive enhancement of the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. mdpi.comejournal.by This enhancement allows for the detection of MG at levels far below those achievable with conventional Raman spectroscopy.

SERS-based methods have achieved remarkable limits of detection (LOD) for MG, with some studies reporting LODs as low as 10⁻¹⁴ M and even 37 aM. mdpi.comejournal.by The SERS spectrum of MG provides a unique vibrational fingerprint, allowing for high specificity. researchgate.net In quantitative SERS analysis, the intensity of a characteristic Raman peak (e.g., at 1615 cm⁻¹) is correlated with the concentration of the analyte. nih.gov The use of flexible SERS sensors and microfluidic devices further enhances the applicability of this technique for rapid, on-site detection. nih.govnih.gov While SERS is highly sensitive, achieving high reproducibility can be a challenge. nih.gov The inclusion of this compound as an internal standard could potentially improve the quantitative accuracy and reproducibility of SERS measurements by correcting for variations in substrate activity and sample delivery.

Table 4: Performance of SERS Methods for Malachite Green Detection
SERS Substrate/MethodLimit of Detection (LOD)Enhancement Factor (EF)Reference
Femtosecond laser processed Si with Au NPs10⁻¹⁴ M10¹⁰ mdpi.com
Silver nanostars (liquid-based)37 aMNot specified ejournal.by
Graphene wrapped Ag array2.7 x 10⁻¹¹ mol L⁻¹3.9 x 10⁸ nih.gov
Aggregated silver colloids in PDMS microfluidic sensor< 1-2 ppbNot specified nih.gov

Mechanistic and Degradation Pathway Elucidation Studies

Elucidating Malachite Green Metabolism and Biotransformation Pathways (Non-Clinical)

The metabolism of Malachite Green is a complex process involving multiple transformation pathways, primarily driven by microbial and enzymatic activities. These pathways lead to the formation of various intermediates, ultimately aiming for the detoxification and mineralization of the dye.

Microbial Degradation Mechanisms

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade Malachite Green. researchgate.netnih.gov These biological processes are central to the natural attenuation of the dye in contaminated environments. The degradation can occur under both aerobic and anaerobic conditions and involves several key steps. chem-soc.si

One of the primary microbial transformation pathways for Malachite Green is N-demethylation. fao.orgplos.org This process involves the sequential removal of methyl groups from the dimethylamino moieties of the dye molecule. This leads to the formation of a series of N-demethylated intermediates, including mono-, di-, tri-, and even tetra-desmethyl Malachite Green. fao.orgnih.gov The fungus Cunninghamella elegans has been shown to mediate the N-demethylation of Malachite Green. nih.gov Studies have identified various demethylated metabolites, highlighting the stepwise nature of this degradation pathway. nih.gov

Table 1: N-Demethylation Intermediates of Malachite Green

IntermediateDescription
Monodesmethyl Malachite GreenOne methyl group removed from one of the nitrogen atoms.
Didesmethyl Malachite GreenOne methyl group removed from each of the two nitrogen atoms (symmetric) or both from one nitrogen atom (asymmetric).
Tridesmethyl Malachite GreenThree methyl groups removed in total.
Tetradesmethyl Malachite GreenAll four methyl groups removed.

This table outlines the primary intermediates formed during the N-demethylation of Malachite Green.

A significant step in the microbial metabolism of Malachite Green is its reduction to the colorless leuco form, Leucomalachite Green (LMG). nih.govasm.org This transformation is catalyzed by reductases produced by various microorganisms, including intestinal bacteria. asm.orgdtu.dknih.gov The reduction of the chromophore structure of Malachite Green results in its decolorization. plos.org For analytical purposes, the deuterated form, Leucomalachite Green-d5, is synthesized by the reduction of this compound. smolecule.com This reduction is a critical step as LMG can persist in tissues for extended periods. cabidigitallibrary.orgpsu.edu The biotransformation of MG to LMG is a key detoxification pathway observed in fungi like Cunninghamella elegans as well. nih.gov

Following N-demethylation and reduction, the degradation process can proceed to the cleavage of the aromatic rings. fao.orgmdpi.com This step is crucial for the complete mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water. fao.org The breakdown of the triphenylmethane (B1682552) structure often involves hydroxylation and the opening of the phenyl rings. mdpi.com Intermediates such as benzophenone (B1666685) derivatives are often formed during this stage. researchgate.nettandfonline.com The ultimate goal of microbial degradation is the complete breakdown of the complex dye molecule into inorganic substances.

Photodegradation Mechanisms and Products

The photodegradation of Malachite Green involves several reactions, including:

N-demethylation : Similar to microbial degradation, light can induce the removal of methyl groups. mdpi.comresearchgate.net

Cleavage of the conjugated structure : The central carbon-carbon bond can be broken, leading to the destruction of the chromophore and loss of color. mdpi.comresearchgate.net

Hydroxylation : The addition of hydroxyl groups to the aromatic rings is a common step. researchgate.net

Decomposition of the benzene (B151609) structure : The aromatic rings can be opened and further degraded. researchgate.net

Studies have identified various photodegradation products, including benzophenone derivatives, which are formed through the cleavage of the conjugated structure. researchgate.net The efficiency of photodegradation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2) and silver-manganese oxide nanoparticles. mdpi.comaip.orgmdpi.com

Table 2: Key Degradation Pathways of Malachite Green

PathwayMechanismKey Intermediates/Products
Microbial Degradation
N-DemethylationSequential removal of methyl groups by microbial enzymes.Mono-, di-, tri-, and tetra-desmethyl Malachite Green. fao.org
ReductionEnzymatic reduction of the chromophore.Leucomalachite Green. asm.org
Aromatic Ring CleavageOpening and breakdown of the benzene rings.Benzophenone derivatives, smaller organic acids. mdpi.comtandfonline.com
Photodegradation
PhotolysisDirect degradation by light energy, often involving reactive oxygen species.N-demethylated products, benzophenone derivatives, hydroxylated compounds. mdpi.comresearchgate.net

This interactive table summarizes the primary mechanisms and resulting products of Malachite Green degradation.

Chemical Degradation Reactions (e.g., Oxidation, Hydrolysis)

The chemical degradation of this compound is presumed to follow the same pathways as its unlabeled analogue, Malachite Green (MG), as the deuterium (B1214612) labeling on the phenyl group is not at a primary reactive site. sigmaaldrich.com The degradation of MG is initiated through several key reactions, primarily hydrolysis and oxidation. nih.govresearchgate.net

Hydrolysis: The most prominent degradation reaction in aqueous solutions is hydrolysis. The central carbon atom of the triphenylmethane structure is subject to nucleophilic attack by hydroxyl ions (OH⁻). uctm.eduresearchgate.net This reaction leads to the formation of a colorless carbinol alcohol, C₆H₅C(OH)(C₆H₄N(CH₃)₂)₂, effectively destroying the conjugated system responsible for the dye's intense green color. uctm.eduwikipedia.org The rate of this hydrolysis is highly dependent on pH; it increases as the pH becomes more alkaline. nih.govyoutube.com In strongly acidic conditions (pH < 1), the molecule becomes a dication, changing its color to yellow, while in alkaline solutions (pH > 12), the formation of the carbinol base leads to color loss. nih.gov

Oxidation: Advanced Oxidation Processes (AOPs) have been shown to effectively degrade Malachite Green. These processes generate highly reactive species, such as hydroxyl radicals, that attack the dye molecule. Common oxidative degradation pathways include:

N-demethylation: The stepwise removal of methyl groups from the dimethylamino moieties. fao.orgplos.org This creates a series of intermediates, including mono-, di-, tri-, and tetra-demethylated forms of Malachite Green. fao.org

Benzene Ring Cleavage: Under certain conditions, such as during ozonization or electrochemical oxidation, the aromatic rings of the molecule can be opened, leading to smaller organic molecules and eventual mineralization to CO₂, water, and inorganic ions. researchgate.netfao.org

Reduction: Malachite Green can be reduced to its colorless and more lipophilic form, Leucomalachite Green (LMG). nih.gov This reaction can occur chemically or enzymatically. nih.gov

Studies using methods like the Electro-Fenton process have demonstrated high efficiency in degrading Malachite Green, achieving significant removal of chemical oxygen demand (COD) and total organic carbon (TOC), indicating mineralization of the dye. brieflands.com

Isotopic Effects in Reaction Kinetics and Mechanism Confirmation

Isotopic effects are variations in the rate of a chemical reaction that occur when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov A kinetic isotope effect (KIE) is the ratio of the rate constant for the reaction with the light isotope to the rate constant with the heavy isotope. This tool is frequently used to elucidate reaction mechanisms, particularly to determine whether a specific bond is broken in the rate-determining step of a reaction. nih.gov

This compound is an isotopically labeled analog of Malachite Green, specifically designed for use as an internal standard in quantitative analysis. sigmaaldrich.com The five deuterium (²H or D) atoms replace five protium (B1232500) (¹H) atoms on one of the phenyl rings. lgcstandards.com The primary purpose of this substitution is to create a compound that is chemically identical to the analyte (Malachite Green) but has a different mass-to-charge ratio (m/z), allowing it to be distinguished and used for accurate quantification in mass spectrometry. researchgate.netfrontiersin.org

While KIE studies are powerful, specific research detailing the kinetic isotope effects in the degradation reactions of this compound is not prominent. The deuterium labels in MG-d5 are located on a phenyl ring that is not directly involved in the primary bond-breaking or bond-forming events of common degradation pathways like hydrolysis at the central carbon or N-demethylation. This is known as a secondary kinetic isotope effect (SKIE), which is typically much smaller than a primary KIE. Therefore, the rate of degradation for MG-d5 is expected to be very similar to that of unlabeled MG, reinforcing its suitability as an ideal internal standard.

Adsorption and Removal Mechanisms in Environmental Systems

The adsorption process is recognized as a highly efficient and economical method for removing dyes like Malachite Green from wastewater. researchgate.netisca.me Due to the near-identical chemical structure and intermolecular forces, the adsorption and removal mechanisms studied for Malachite Green are directly applicable to this compound. The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent material.

Adsorption Isotherms and Kinetics

The efficiency and mechanism of the adsorption process are typically analyzed using isotherm and kinetic models.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. scirp.orgmdpi.com It is frequently found to be a good fit for Malachite Green adsorption, suggesting a uniform adsorption process. scirp.orgmdpi.comekb.egresearchgate.net

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces and is not restricted to monolayer formation. researchgate.netphyschemres.org

Adsorption Kinetics: Kinetic models are used to investigate the rate of the adsorption process and identify the rate-controlling steps.

Pseudo-First-Order Model: This model often describes the initial stages of adsorption. Studies on various adsorbents like fig leaves and treated kaolin (B608303) have shown that MG adsorption follows this model. physchemres.orgnih.gov

Pseudo-Second-Order Model: This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. This model is commonly reported as providing the best fit for MG adsorption onto materials like rice husks and activated carbon. scirp.orgekb.egresearchgate.netnih.gov

Table 1: Adsorption Isotherm and Kinetic Models for Malachite Green Removal

AdsorbentBest Fit Isotherm ModelBest Fit Kinetic ModelReference
Rice HusksLangmuirPseudo-second-order scirp.org
Natural ZeoliteLangmuirPseudo-second-order ekb.egresearchgate.net
Activated CharcoalDubinin-Radushkevich / LangmuirSecond-order jsciengpap.com
Fig (Ficus cartia) LeavesLangmuirPseudo-first-order nih.gov
Treated KaolinFreundlichPseudo-first-order physchemres.org
Modified Cinnamomum camphora SawdustLangmuirPseudo-second-order nih.gov

Role of Adsorbents in Environmental Remediation (e.g., zeolite, activated carbon)

The choice of adsorbent is crucial for the effective and economical removal of Malachite Green from contaminated water.

Activated Carbon: Activated carbon is widely regarded as a highly effective adsorbent for a broad range of dyes due to its large surface area, porous structure, and favorable surface chemistry. fao.orgresearchgate.net It can remove over 99% of Malachite Green from aqueous solutions under optimal conditions. researchgate.netnih.gov Studies have shown that activated carbon derived from various low-cost sources, such as rice straw and the epicarp of Ricinus communis, are promising for dye removal. fao.orgnih.gov However, the production and regeneration of commercial activated carbon can be energy-intensive and costly. fao.org

Zeolite: Zeolites, which are crystalline aluminosilicates with a three-dimensional porous structure, have emerged as a low-cost and eco-friendly alternative for dye removal. fao.orgunsri.ac.id Their negatively charged framework provides a high affinity for cationic dyes like Malachite Green through electrostatic attraction. frontiersin.orgunsri.ac.id Natural zeolites have demonstrated significant adsorption capacity for MG. fao.orgresearchgate.net Furthermore, zeolites can be chemically modified, for instance by grafting with polyamidoamine dendrimers, to dramatically increase their adsorption capacity, reaching values as high as 1111 mg/g. nih.gov Studies have shown that zeolites can effectively remove both Malachite Green and Leucomalachite Green from fresh and seawater. frontiersin.org

Applications in Environmental and Biochemical Research Excluding Clinical Human Trials

Environmental Monitoring and Contamination Assessment

The widespread use of Malachite Green in industries such as aquaculture and textiles has led to significant environmental concerns due to its persistence and potential toxicity. researchgate.net Malachite Green-d5 is instrumental in the accurate monitoring and assessment of contamination levels in various environmental compartments.

This compound is frequently employed as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify residues of MG and LMG in aquatic organisms. sigmaaldrich.comnih.gov This is crucial because MG, once absorbed by fish, is metabolized into the colorless, lipophilic LMG, which can persist in tissues for extended periods, posing a risk of indirect exposure to consumers. nih.gov

The use of MG-d5 ensures the accuracy of these measurements by compensating for any loss of analyte during sample preparation and analysis. For instance, studies have successfully determined MG and LMG residues in various aquatic animals like catfish, eel, rainbow trout, and prawns. nih.govnih.gov Analytical methods validated with MG-d5 have achieved low limits of detection, often in the sub-microgram per kilogram (µg/kg) range, enabling the detection of even trace levels of contamination. nih.gov

Table 1: Analytical Methods for Malachite Green Residue Detection Using this compound

Analytic MethodMatrixCompound DetectedLimit of Detection (LOD)
HPLCFish TissueMG, LMG1 µg/kg
LC-MS/MSFish TissueMG, LMG0.2 µg/kg
UPLC-MS/MSAquatic ProductsMG, LMG0.15 µg/kg

Understanding the persistence and bioavailability of Malachite Green in the environment is key to assessing its ecological risk. Leuco this compound can be used as a tracer in environmental studies to investigate the degradation pathways and fate of the dye in ecosystems like water and sediment. smolecule.com The stability of LMG means it can accumulate in the fatty tissues of fish, making it a long-term marker of MG exposure. By using the deuterated standard, researchers can accurately quantify the concentration of LMG in different environmental matrices, providing insights into its persistence and potential for bioaccumulation within the food chain.

Biochemical Studies on Cellular Processes and Macromolecular Interactions

Beyond environmental analysis, this compound is a valuable tool in biochemical research, helping to elucidate the mechanisms of action and interaction of triphenylmethane (B1682552) dyes within biological systems, specifically in non-human models. smolecule.com

The structural similarity between this compound and its non-labeled analog allows it to be used as a probe to study cellular uptake and distribution. smolecule.com Researchers can introduce MG-d5 to non-human cell cultures, such as rat FaO and L6 cell lines, and subsequently use mass spectrometry to track its presence and quantify its concentration within the cells. smolecule.comresearchgate.net The distinct mass of the deuterated compound enables it to be clearly distinguished from any background presence of native Malachite Green. smolecule.com This approach provides precise data on how the compound is absorbed and where it localizes within the cell, offering insights into the mechanisms of transport and accumulation. smolecule.com For example, studies on various cell lines, including mouse fibroblast (NIH/3T3) and human lung carcinoma (A549) cells, have demonstrated different uptake efficiencies for nanoparticles, a principle that can be applied to study the uptake of compounds like MG-d5. mdpi.com

Leuco this compound is utilized in studies examining the interactions between the dye and essential biological macromolecules. smolecule.com It is known that Malachite Green can bind to proteins and nucleic acids, which may be a factor in its toxicity. smolecule.comnih.gov The binding of MG to proteins like hemoglobin and lysozyme (B549824) has been investigated, revealing interactions through hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govebi.ac.uk These interactions can alter the structure and function of the protein. nih.gov Similarly, MG has been shown to interact with DNA, primarily through intercalation and electrostatic interactions with the phosphate (B84403) backbone. researchgate.net Using MG-d5 as a standard allows for the precise quantification of the bound and unbound dye in these interaction studies, helping to determine binding affinities and mechanisms without interference from the non-labeled compound.

Table 2: Observed Interactions of Malachite Green with Biological Macromolecules

MacromoleculeType of InteractionPotential Consequence
HemoglobinNoncovalent (π-π, hydrogen, hydrophobic)Alteration of protein secondary structure
LysozymeComplexationPotential toxicity
DNAIntercalation, ElectrostaticPotential for DNA damage

The primary metabolic fate of Malachite Green in non-human biological systems, such as fish, is its reduction to Leucomalachite Green. nih.gov this compound is an essential tool for studying this and other metabolic pathways, such as demethylation. smolecule.com When used as an internal standard, it allows for the accurate quantification of both the parent compound (MG) and its metabolites (like LMG) in various tissues. smolecule.com This is critical for understanding the rate of metabolism, the distribution of metabolites, and their persistence in the organism. Such studies have shown that while MG is cleared relatively quickly, LMG can be retained in tissues for much longer periods. This detailed metabolic profiling is fundamental to assessing the long-term biochemical impact of Malachite Green exposure in non-human organisms.

Future Research Directions and Emerging Paradigms for Malachite Green D5

Development of Novel Synthesis Routes for Enhanced Isotopic Purity and Regioselectivity

The utility of Malachite Green-d5 as an internal standard is fundamentally dependent on its isotopic purity. Future research is increasingly focused on developing novel synthesis routes that can deliver enhanced isotopic enrichment and precise regioselectivity—ensuring the deuterium (B1214612) labels are exclusively located on the designated phenyl ring.

Current synthesis of the non-deuterated Malachite Green typically involves the condensation of benzaldehyde (B42025) with N,N-dimethylaniline in the presence of a catalyst like zinc chloride or an acid. sciencemadness.org The synthesis of the d5 analogue logically follows a similar pathway but utilizes a deuterated precursor, namely benzaldehyde-d5.

Key research objectives in this area include:

High-Purity Precursors: The development of scalable and cost-effective methods to produce benzaldehyde-d5 with near-perfect deuteration is a primary goal. This minimizes the presence of d0 to d4 isotopologues in the final this compound product.

Optimized Reaction Conditions: Research is exploring reaction conditions that prevent H/D exchange reactions during the synthesis. This includes the use of aprotic solvents and tailored catalysts, such as novel solid-phase acid catalysts or encapsulated reagents, to improve yield and purity. acs.org

Advanced Purification Techniques: Post-synthesis purification methods are being refined. Techniques like preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are being optimized to isolate the d5 isotopologue with greater than 99% purity, which is crucial for its role as an analytical standard.

A comparison of synthesis strategies highlights the move towards greener and more efficient chemistry.

Table 1: Comparison of Synthesis Strategies for Malachite Green Analogues

Parameter Traditional Method Emerging Novel Routes
Catalyst Zinc Chloride, Protic Acids Recyclable Nanocatalysts, Brønsted Acidic Ionic Liquids researchgate.net
Solvent Ethanol, Benzene (B151609) caltech.edu Acetonitrile (B52724), Solvent-free conditions researchgate.net
Key Challenge H/D Scrambling, By-product formation Catalyst Leaching, Scalability

| Purity Focus | Chemical Purity | Isotopic and Regioselective Purity |

Exploration of this compound in Advanced Spectroscopic Imaging Techniques

While Malachite Green (MG) itself has been explored in imaging, the application of its deuterated form, this compound, in advanced spectroscopic imaging is an emerging field with significant promise. rsc.orgalfa-chemistry.com Techniques like Mass Spectrometry Imaging (MSI) stand to benefit greatly from the use of stable isotope-labeled standards.

A 2021 study successfully used Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) to map the distribution of malachite green in the tissues of zebrafish. nih.gov This study modeled the uptake and elimination of the compound, providing valuable toxicokinetic data. nih.gov The primary challenge in such quantitative imaging studies is normalizing the signal to account for variations in ionization efficiency across different tissue types.

This compound is the ideal internal standard for these applications. By introducing a known quantity of MG-d5 into the tissue sample, it can be used to:

Quantify Analyte Distribution: As MG-d5 has nearly identical chemical properties and ionization behavior to the non-deuterated form, its signal can be used to create a pixel-by-pixel correction factor. This allows for the generation of highly accurate quantitative maps of the parent compound in complex biological matrices.

Improve Method Robustness: The use of MG-d5 compensates for variations in matrix suppression, laser energy, and detector response, making the imaging method more reliable and reproducible. usda.gov

Future research will likely involve the application of quantitative MALDI-MSI using this compound to study the pharmacokinetics and tissue-specific accumulation of MG in various aquaculture species, providing critical data for food safety assessments.

Computational Chemistry and Molecular Modeling for Predictive Mechanistic Insights

Computational chemistry provides a powerful lens for understanding the behavior of molecules at an atomic level. While most molecular modeling studies have focused on the non-deuterated Malachite Green, these models form a robust foundation for predicting the properties and mechanistic behavior of this compound. mdpi.comebi.ac.uk

Studies have modeled the adsorption of MG onto various materials and its interaction with biological macromolecules like proteins and RNA. mdpi.comebi.ac.ukfao.org These models help elucidate the binding forces and conformational changes involved.

By incorporating deuterium into these existing models, researchers can predict:

Vibrational Spectra: The increased mass of deuterium alters bond vibrational frequencies. Modeling can predict the infrared and Raman spectral shifts in this compound, which is valuable for its characterization and detection.

Kinetic Isotope Effects (KIE): The C-D bond is stronger than the C-H bond. unam.mx Computational models can calculate the activation energy required to break these bonds, thereby predicting the magnitude of the KIE for various degradation and metabolic reactions. This is crucial for understanding its stability and persistence. researchgate.net

Intermolecular Interactions: Subtle changes in bond length and polarizability due to deuteration can influence non-covalent interactions. wikipedia.org Molecular modeling can simulate how this compound interacts with enzyme active sites or environmental surfaces compared to its non-deuterated counterpart.

Table 2: Computed Properties of this compound

Property Value Source
Molecular Formula C₂₃H₂₀D₅N₂ PubChem
Molecular Weight 334.50 g/mol ChemScene chemscene.com
InChIKey FDZZZRQASAIRJF-AYVDECCJSA-M PubChem nih.gov
Topological Polar Surface Area 6.48 Ų ChemScene chemscene.com

| Rotatable Bonds | 5 | ChemScene chemscene.com |

These computed properties serve as the initial parameters for more complex simulations of the molecule's behavior.

Integration of this compound into Multi-Residue and Multi-Class Analytical Methods

One of the most established and critical applications of this compound is its use as an internal standard in analytical methods designed to detect numerous contaminants in food products simultaneously. sigmaaldrich.comsigmaaldrich.com Regulatory bodies worldwide monitor for residues of veterinary drugs, including the banned triphenylmethane (B1682552) dyes, in aquaculture products. chromatographyonline.comcabidigitallibrary.org

Multi-residue and multi-class methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for efficient monitoring. fda.govakjournals.comsci-hub.se In these complex analyses, where dozens of compounds may be screened in diverse matrices like fish, shrimp, or honey, matrix effects (suppression or enhancement of the analyte signal) and variations in extraction recovery are significant challenges. akjournals.comsci-hub.sescribd.com

This compound, along with its deuterated leuco metabolite (LMG-d5), is indispensable for ensuring the accuracy and reliability of these methods. usda.govchromatographyonline.comfda.gov

Function: It is added to the sample at the beginning of the extraction process. usda.gov Since it behaves almost identically to the target analyte (Malachite Green) throughout extraction, cleanup, and analysis, any loss of analyte or signal fluctuation is mirrored by the internal standard.

Quantification: The final concentration of the analyte is calculated based on the ratio of its peak area to the peak area of the known concentration of MG-d5. usda.gov This ratio-based calculation corrects for experimental variations, leading to highly accurate results.

Table 3: Examples of this compound in Multi-Residue Methods

Analytical Technique Matrix Target Analytes Role of this compound Reference
LC-MS/MS Fish, Shrimp, Eel 42 veterinary drugs from 10 classes Internal Standard for quantitation FDA fda.gov
LC-MS/MS Animal Tissue (Salmon, Chicken) Triphenylmethane dyes (MG, Crystal Violet, etc.) and their metabolites Isotope-labeled internal standard for quantification LCGC International chromatographyonline.com
UPLC-MS/MS Fish Tissue 30 pharmaceuticals (Sulfonamides, Fluoroquinolones, Malachite Green, etc.) Internal Standard AKJournals akjournals.com

Application of this compound in Studying Environmental Tracers and Fate Models

The environmental persistence and fate of Malachite Green are of significant concern due to its toxicity. ebi.ac.ukresearchgate.net Stable isotope-labeled compounds like this compound are powerful tools for studying the environmental pathways of pollutants. They act as tracers that can be distinguished from the background presence of the contaminant.

Leuco-Malachite Green-d5 (LMG-d5), a primary metabolite, is already utilized as a tracer to track the degradation and distribution of dye contamination in aquatic environments. smolecule.com The use of MG-d5 offers similar advantages for tracking the parent compound.

Future research directions include:

Tracer Studies: Introducing a known amount of MG-d5 into a controlled ecosystem (e.g., a microcosm or mesocosm) and monitoring its transformation and partitioning over time. Using mass spectrometry, researchers can precisely track the appearance of deuterated metabolites (like LMG-d5) and determine degradation rates without interference from pre-existing, non-labeled MG contamination.

Model Validation: The data from these tracer studies are invaluable for developing and validating environmental fate models. These models, such as the extended Freundlich equation used to describe MG distribution in zebrafish, can predict how the contaminant will behave in different environmental compartments (water, sediment, biota). nih.gov

Bioaccumulation Studies: Using MG-d5 allows for precise measurement of bioconcentration factors (BCF) and bioaccumulation factors (BAF) in aquatic organisms, providing a clearer picture of how the dye enters the food web.

Investigating Isotopic Kinetic Effects in Complex Bioremediation Systems

Bioremediation, the use of microorganisms to break down pollutants, is a promising strategy for environments contaminated with Malachite Green. researchgate.net Understanding the precise mechanism and rate-limiting steps of this biodegradation is key to optimizing the process. The kinetic isotope effect (KIE) is a powerful tool for such mechanistic investigations. unam.mx

The KIE occurs because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it more difficult to break. unam.mxwikipedia.org Consequently, reactions involving the cleavage of a C-D bond proceed more slowly than the same reaction with a C-H bond. nih.govnih.gov

The biodegradation of Malachite Green is known to proceed through steps like N-demethylation and cleavage of the triphenylmethane structure. nih.gov By using this compound, where the five C-H bonds on one phenyl ring are replaced with C-D bonds, researchers can probe the degradation mechanism.

Table 4: Potential Isotopic Kinetic Effects in Malachite Green Bioremediation

Degradation Step Potential C-H Bond Cleavage Site Expected KIE with this compound Mechanistic Insight
N-Demethylation Methyl groups on nitrogen atoms None (Deuterium is on the phenyl ring) Confirms this step is not rate-limited by phenyl ring C-H cleavage.
Hydroxylation of Phenyl Ring C-H bonds on the phenyl ring Significant (kH/kD > 1) Indicates that enzymatic hydroxylation of the phenyl ring is a key, potentially rate-limiting, step.

| Cleavage of Triphenylmethane Core | C-C bond connecting the phenyl rings | Small to negligible secondary KIE | Suggests the primary chemical event is not C-H bond breaking on the deuterated ring. |

By comparing the degradation rate of MG-d5 to that of non-deuterated MG in a bioremediation system (e.g., using a bacterial culture like Exiguobacterium sp.), scientists can pinpoint which steps involve the cleavage of the phenyl C-H bonds and determine if those steps are rate-limiting. nih.gov This information is critical for engineering more efficient bioremediation pathways.

Q & A

Q. How is Malachite Green-d5 utilized as an internal standard in quantitative analysis of triphenylmethane dyes?

this compound is isotopically labeled, making it ideal for stable isotope dilution mass spectrometry (SID-MS). It compensates for matrix effects and extraction inefficiencies during sample preparation. For example, in dispersive solid-phase extraction, 5 μL of this compound (1 μg/mL in acetonitrile) is added to homogenized samples to calculate recovery rates via MRM transitions (Q1: 335.9; Q2: 321.1 for Leucothis compound) . This method ensures precision by comparing analyte signals to the deuterated standard’s response .

Q. What analytical parameters are critical for validating this compound in LC-MS/MS methods?

Key parameters include:

  • Selectivity : Baseline resolution from interfering compounds (e.g., Leucomalachite Green).
  • Linearity : Calibration curves (0.1–50 ng/mL) with R² ≥ 0.994.
  • Recovery : ≥85% using deuterated internal standards.
  • Limit of Quantification (LOQ) : ≤0.5 ng/g in tissue samples . A validated method must adhere to FDA or EMA guidelines, with inter-day precision <15% CV .

Q. Why is this compound preferred over non-deuterated analogs in residue analysis?

Its deuterium atoms reduce isotopic interference, improving signal specificity in complex matrices like fish tissue. For instance, this compound’s MRM transition (335.9 → 243.1) avoids overlap with endogenous compounds, unlike non-deuterated Malachite Green (328.9 → 313.1) . This minimizes false positives in regulatory testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound recovery rates across different extraction protocols?

Discrepancies often arise from pH-dependent adsorption in solid-phase extraction. A comparative study should:

  • Test buffers (pH 4–7) during extraction.
  • Use factorial design to optimize acetonitrile:acetic acid ratios.
  • Validate with spike-recovery experiments (n=6 replicates). For example, recovery rates drop below 70% at pH >6 due to reduced ionic interaction with sorbents like C18 . Statistical tools (ANOVA, Tukey’s HSD) identify significant variables .

Q. What strategies mitigate isotopic exchange in this compound during long-term storage?

Deuterium exchange with protic solvents (e.g., methanol) can alter isotopic purity. Recommendations:

  • Store solutions in anhydrous acetonitrile at −20°C.
  • Monitor purity via high-resolution MS (e.g., Orbitrap) quarterly.
  • Use freshly prepared standards for critical assays. A 12-month stability study showed <2% deuterium loss in acetonitrile vs. 8% in methanol .

Q. How does the choice of ionization mode (ESI vs. APCI) affect this compound detection sensitivity?

Electrospray ionization (ESI) enhances sensitivity for polar metabolites, while APCI favors parent compounds. In a comparative LC-MS study:

  • ESI achieved LOQ of 0.1 ng/mL for Leucothis compound.
  • APCI improved signal stability for this compound in lipid-rich matrices. Optimization requires tuning declustering potentials and collision energies for each transition .

Methodological Considerations

Designing a cross-laboratory study to harmonize this compound quantification:

  • Protocol : Distribute aliquots of spiked samples (fish muscle, shrimp) to 5 labs.
  • Variables : Column type (C18 vs. HILIC), MS instrumentation (Triple Quad vs. Q-TOF).
  • Analysis : Calculate inter-lab precision (Horwitz ratio) and bias using Z-scores.
    A 2024 multi-center trial reported 12% inter-lab variability, resolved by standardizing extraction volumes .

Addressing matrix effects in MALDI-TOF imaging of this compound in biological tissues:

  • Apply normalization to internal standards (e.g., deuterated analogs).
  • Use matrix coatings (α-cyano-4-hydroxycinnamic acid) to suppress ion suppression.
  • Validate with tissue homogenates spiked at LOQ levels.
    A zebrafish study achieved 10 μm spatial resolution using this approach .

Tables for Reference

Q. Table 1: MRM Transitions for this compound and Analogs

AnalyteQ1 (m/z)Q2 (m/z)Internal Standard
This compound335.9243.1N/A
Leucothis compound335.9321.1This compound
Crystal Violet372.2356.3D6-Crystal Violet
Source: Adapted from .

Q. Table 2: Stability of this compound in Solvents

SolventStorage Temp.Deuterium Loss (12 months)
Acetonitrile−20°C<2%
Methanol−20°C8%
Source: .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.